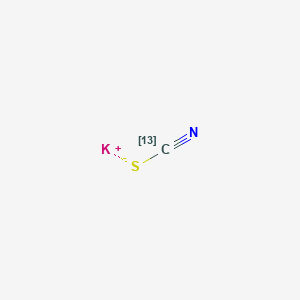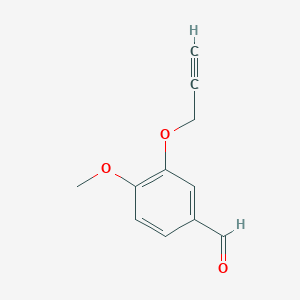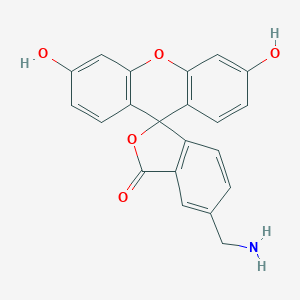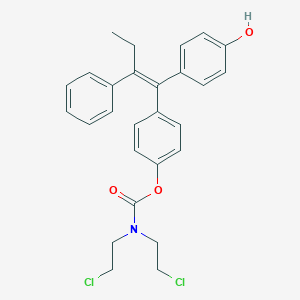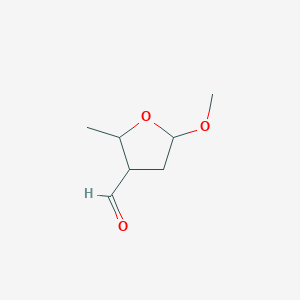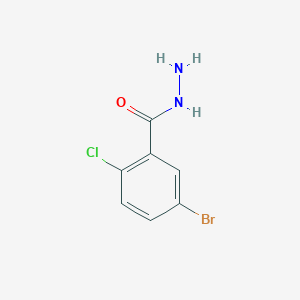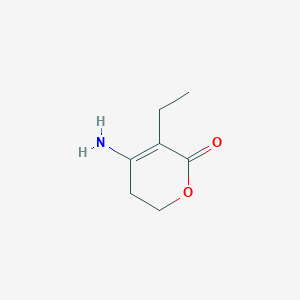![molecular formula C18H22FN3O3S B141218 N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide CAS No. 910867-08-2](/img/structure/B141218.png)
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidinyl core, a fluorophenyl group, a hydroxypropenyl group, and a methanesulfonamide moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in various chemical reactions or as a pharmaceutical agent.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in various studies. For instance, the synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been reported, which involves the use of N-2,3,4,5,6-pentafluorophenylmethanesulfonamide as a starting material . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, such as the use of palladium-catalyzed cross-coupling reactions as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques would likely be applicable in the analysis of the molecular structure of the compound , providing detailed information about its functional groups and overall molecular architecture.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a variety of chemical reactions. The papers provided do not detail specific reactions for the compound , but they do describe reactions involving similar sulfonamide structures. For example, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide involves the reaction of a methanesulfonamide with an anhydride in acetic acid . This suggests that the compound could also be reactive towards electrophiles or nucleophiles, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can vary widely depending on their specific structures. The provided papers do not give direct information on the properties of the compound , but they do offer insights into the properties of related compounds. For instance, the ratiometric fluorescence response of N-methylacridone for methanesulfonic acid indicates that some sulfonamide derivatives can be used in fluorescence-based sensing applications . This implies that the compound might also exhibit unique physical or chemical properties that could be exploited in similar applications.
Scientific Research Applications
Pharmacological Applications
Compounds with structures similar to the queried compound have been studied for their pharmacological applications, particularly as inhibitors of specific enzymes or receptors. For example, synthetic compounds with a tri- and tetra-substituted imidazole scaffold, which share some structural similarities, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase responsible for proinflammatory cytokine release. These inhibitors are designed to bind to the pocket of adenosine 5'-triphosphate (ATP), replacing the latter to gain higher binding selectivity and potency, highlighting the importance of specific structural motifs in drug design for targeted therapeutic applications (Scior et al., 2011).
Biochemical Applications
In the realm of biochemistry, fluorinated compounds, particularly those involving pyrimidine rings, have been extensively reviewed for their contributions to cancer treatment. For instance, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, treats over 2 million cancer patients annually. The review of fluorine chemistry in this context includes methods for 5-FU synthesis, incorporating radioactive and stable isotopes to study its metabolism and biodistribution. This highlights the critical role of fluorinated compounds in understanding and improving cancer therapies (Gmeiner, 2020).
Environmental Science Applications
In environmental science, the degradation and transformation of polyfluoroalkyl chemicals have been a subject of extensive review. These chemicals, due to their persistent, bioaccumulative, and toxic properties, pose significant environmental and health risks. Studies focus on understanding the environmental fate, effects, and biodegradation pathways of such compounds to evaluate their impact accurately and develop strategies for mitigating their presence in the environment (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12(2)16-15(6-5-11-23)17(13-7-9-14(19)10-8-13)21-18(20-16)22(3)26(4,24)25/h5-10,12,23H,11H2,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDQWZUENCPMU-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474428 |
Source


|
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide | |
CAS RN |
910867-08-2 |
Source


|
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-hydroxyprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



